Methyl 4-hydroxycinnamate

Descripción general

Descripción

El 4-hidroxicinamato de metilo es un compuesto fenólico y un derivado del ácido p-cumárico. Se encuentra comúnmente en varias plantas, incluido el Allium cepa (cebolla). Este compuesto es conocido por sus diversas actividades biológicas, incluidas las propiedades antioxidantes, antiinflamatorias y anticancerígenas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 4-hidroxicinamato de metilo se puede sintetizar mediante la esterificación del ácido 4-hidroxicinámico con metanol. La reacción generalmente ocurre bajo condiciones de reflujo en presencia de un catalizador ácido como el ácido sulfúrico . La mezcla de reacción se calienta durante la noche para asegurar la conversión completa.

Métodos de producción industrial: En entornos industriales, la síntesis del 4-hidroxicinamato de metilo sigue principios similares, pero a mayor escala. La reacción se lleva a cabo en grandes reactores con agitación continua y control de temperatura para optimizar el rendimiento y la pureza. El producto se purifica luego mediante cristalización o destilación .

Análisis De Reacciones Químicas

Tipos de reacciones: El 4-hidroxicinamato de metilo se somete a varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar aldehídos o ácidos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en alcoholes hidroxicinamílicos.

Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución, formando varios derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El borohidruro de sodio o el hidruro de aluminio y litio se utilizan a menudo como agentes reductores.

Sustitución: Reactivos como los cloruros de acilo o los haluros de alquilo se pueden usar para reacciones de sustitución.

Productos principales:

Oxidación: Ácido 4-hidroxicinámico o 4-hidroxibenzaldehído.

Reducción: Alcohol 4-hidroxicinamílico.

Sustitución: Varios ésteres o éteres dependiendo del sustituyente.

Aplicaciones Científicas De Investigación

Antioxidant and Anti-inflammatory Properties

MHC has been extensively studied for its antioxidant capabilities, particularly its ability to scavenge free radicals. Research indicates that MHC significantly suppresses lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cells .

Key Findings :

- Cell Type : RAW 264.7 macrophages

- Mechanism : Inhibition of NO production

- Effective Concentration : Notably effective at low doses

Cytotoxicity Against Cancer Cells

MHC exhibits selective cytotoxicity towards acute myeloid leukemia (AML) cells while sparing normal peripheral blood mononuclear cells. Studies have shown that MHC can induce apoptosis through caspase-dependent pathways when used in combination with other compounds like carnosic acid (CA) .

Case Study :

- Combination Therapy : MHC + CA synergistically induces apoptosis in AML cells.

- Mechanism : Calcium-dependent apoptosis at non-cytotoxic concentrations.

Nitrification Inhibition

MHC has been identified as a potential nitrification inhibitor, which is vital for sustainable agricultural practices. It effectively inhibits the nitrification process, thus reducing nitrogen loss from soil.

Key Findings :

- Effective Concentration : EC50 of 20 μM against Nitrosomonas europaea

- Environmental Implications : MHC can serve as a natural alternative to synthetic nitrification inhibitors.

Industrial Applications

Due to its anti-inflammatory and antimicrobial properties, MHC is utilized in the formulation of cosmetics and pharmaceuticals. Its ability to inhibit melanin synthesis also makes it a candidate for skin-whitening products .

Mecanismo De Acción

El mecanismo de acción del 4-hidroxicinamato de metilo involucra su interacción con las vías celulares:

Actividad antioxidante: Elimina los radicales libres, reduciendo así el estrés oxidativo.

Actividad antiinflamatoria: Inhibe la producción de citocinas proinflamatorias.

Actividad anticancerígena: Induce la apoptosis en las células cancerosas a través de vías dependientes del calcio y sinergiza con otros compuestos como el ácido carnósico

Comparación Con Compuestos Similares

El 4-hidroxicinamato de metilo se compara con otros hidroxicinamatos como:

Ácido ferúlico: Conocido por su potente actividad antioxidante.

Ácido cafeico: Exhibe fuertes propiedades antioxidantes y antiinflamatorias.

Ácido p-cumárico: Tiene propiedades antioxidantes similares, pero es menos potente que el ácido cafeico.

Singularidad: El 4-hidroxicinamato de metilo es único debido a su capacidad para sinergizar con otros compuestos como el ácido carnósico para mejorar sus efectos anticancerígenos. También es no fluorescente, lo que es ventajoso en ciertas pruebas .

Compuestos similares:

- Ácido ferúlico

- Ácido cafeico

- Ácido p-cumárico

- Ácido sinápico

Actividad Biológica

Methyl 4-hydroxycinnamate (MHC), an ester derivative of caffeic acid, has garnered attention for its diverse biological activities, particularly its anti-inflammatory, cytotoxic, and nitrification-inhibiting properties. This article synthesizes current research findings on MHC, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

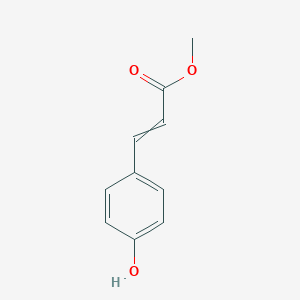

This compound is characterized by the following chemical structure:

- Chemical Formula : C10H12O3

- Molecular Weight : 180.20 g/mol

1. Anti-inflammatory Effects

Research has demonstrated that MHC exhibits significant anti-inflammatory properties, particularly in macrophage cells. A study conducted on RAW 264.7 macrophages revealed that MHC effectively suppressed lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). The key findings include:

- Inhibition of Pro-inflammatory Mediators : MHC significantly reduced the levels of NO and PGE2 in a concentration-dependent manner.

- Downregulation of iNOS and COX-2 : MHC inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), crucial enzymes in inflammatory pathways.

- NF-κB Pathway Modulation : The compound attenuated LPS-induced degradation of IκB, thus inhibiting NF-κB activation and subsequent transcription of inflammatory genes .

2. Cytotoxic Effects Against Cancer Cells

MHC has shown promising cytotoxic effects against various cancer cell lines, particularly acute myeloid leukemia (AML) cells. A study highlighted the synergistic effect of MHC when combined with carnosic acid (CA), demonstrating:

- Selective Cytotoxicity : MHC exhibited significant cytotoxic effects on AML cells without affecting normal peripheral blood mononuclear cells.

- Mechanisms of Action : The combination of MHC and CA induced apoptosis through caspase-dependent pathways, similar to other well-known phenolic compounds like curcumin .

3. Nitrification Inhibition

This compound has also been identified as a potential nitrification inhibitor, which is crucial for sustainable agricultural practices. Key findings from relevant studies include:

- Effective Concentration : The effective concentration causing 50% inhibition (EC50) of nitrification was found to be 20 μM for MHC against Nitrosomonas europaea.

- Environmental Implications : As a naturally occurring compound in various plants, MHC could serve as an environmentally friendly alternative to synthetic nitrification inhibitors .

Study on Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory effects of MHC involved administering LPS to induce inflammation in mouse models. Results indicated that treatment with MHC led to a marked reduction in inflammatory markers and improved overall health outcomes in the subjects .

Cytotoxicity Study in AML

In vitro experiments conducted on AML cell lines demonstrated that low concentrations of MHC could significantly reduce cell viability when combined with CA. This study suggests that MHC could be developed into a novel therapeutic agent for AML treatment .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7,11H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITWSHWHQAQBAW-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19367-38-5, 3943-97-3 | |

| Record name | 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019367385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-hydroxycinnamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl p-hydroxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxycinnamic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.